Regiospecific C-5 Benzylation via FgaPT2: Benzyl Diphosphate Versus Dimethylallyl Diphosphate (DMAPP)
Benzyl diphosphate is accepted as an alkyl donor by the fungal dimethylallyl transferase FgaPT2, yielding regiospecific C-5 benzylation of L-tryptophan. In contrast, the natural substrate dimethylallyl diphosphate (DMAPP) directs prenylation exclusively at the C-4 position of the indole ring. This regiochemical divergence represents a switch in substitution position driven solely by the choice of pyrophosphate donor, confirmed by NMR and MS analysis of isolated products [1].
| Evidence Dimension | Regioselectivity of enzymatic alkylation on L-tryptophan indole ring |
|---|---|
| Target Compound Data | Benzyl diphosphate → C-5 benzylation of L-tryptophan |
| Comparator Or Baseline | Dimethylallyl diphosphate (DMAPP) → C-4 prenylation of L-tryptophan |
| Quantified Difference | Complete regiochemical switch from C-4 (DMAPP) to C-5 (benzyl diphosphate) |
| Conditions | FgaPT2 enzyme, 10 μg enzyme in 100 μL assay, 37 °C, 16 h incubation |
Why This Matters
Enables access to C-5 benzylated tryptophan derivatives inaccessible via natural DMAPP-dependent pathways, critical for synthesizing non-natural indole alkaloid analogs for drug discovery.
- [1] Liebhold M, Li S-M. Regiospecific Benzylation of Tryptophan and Derivatives Catalyzed by a Fungal Dimethylallyl Transferase. Organic Letters, 2013, 15(22), 5834–5837. DOI: 10.1021/ol4029012. View Source
